molecular formula C15H13ClN2O B2527854 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole CAS No. 388574-61-6

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole

Cat. No.: B2527854
CAS No.: 388574-61-6
M. Wt: 272.73
InChI Key: OYWPBUVWLRGAPQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group and a methoxybenzyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole can be achieved through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with 2-chlorobenzimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a benzimidazole derivative with an additional oxygen-containing functional group.

Scientific Research Applications

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methoxyphenyl)-1H-benzo[D]imidazole
  • 2-Chloro-1-(4-methylbenzyl)-1H-benzo[D]imidazole
  • 2-Chloro-1-(4-ethoxybenzyl)-1H-benzo[D]imidazole

Uniqueness

2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole is unique due to the presence of both the chloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPBUVWLRGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottomed flask was added 2-chloro-1H-benzo[d]imidazole (1.000 g, 6.55 mmol), 1-(chloromethyl)-4-methoxybenzene (1.540 g, 9.83 mmol), and potassium carbonate (1.359 g, 9.83 mmol) in DMF (21.85 mL) to stir overnight. Reaction was allowed to cool to room temperature. The reaction mixture was diluted with water and extracted with DCM. The organic extract was washed with water, brine, dried with magnesium sulfate, filtered, and concentrated to provide 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. MS (ESI, pos. ion) m/z: 273.2 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.359 g
Type
reactant
Reaction Step One
Name
Quantity
21.85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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